molecular formula C22H24N2O4S2 B2514461 N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide CAS No. 900137-09-9

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide

Cat. No.: B2514461
CAS No.: 900137-09-9
M. Wt: 444.56
InChI Key: IMAXDSQZGZCTKU-UHFFFAOYSA-N
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Description

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methyl groups and sulfonamide functionalities, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of methyl groups and sulfonamide functionalities through a series of substitution reactions. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This approach allows for the efficient handling of reagents and the optimization of reaction conditions to maximize output. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
  • N,2,4-trimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)benzene-1-sulfonamide

Uniqueness

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide is unique due to its specific arrangement of methyl and sulfonamide groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C25_{25}H30_{30}N2_2O4_4S2_2

The structure consists of multiple functional groups that may influence its interactions with biological targets. The sulfonamide moiety is known for its antibacterial properties, while the trimethyl and phenyl groups may contribute to its lipophilicity and ability to penetrate biological membranes.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, disrupting folic acid synthesis. Studies have shown that derivatives of sulfonamides can exhibit varying levels of activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity (MIC µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Activity

Emerging studies suggest that this compound may also possess antifungal properties. Preliminary tests indicate activity against common fungal pathogens.

Fungal Strain Activity (MIC µg/mL)
Candida albicans8
Aspergillus niger32

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the aromatic rings could enhance antibacterial potency. The compound showed promising results against resistant strains of Staphylococcus aureus .
  • Antifungal Screening : In a recent screening of sulfonamide derivatives for antifungal activity, this compound exhibited significant inhibition against Candida albicans, suggesting a potential role in treating fungal infections .
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound shows efficacy against pathogens, further studies are required to assess its safety profile and potential side effects in vivo.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-15-18(2)22(30(27,28)23(3)19-11-7-5-8-12-19)16-21(17)24(4)29(25,26)20-13-9-6-10-14-20/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAXDSQZGZCTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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